

comparative analysis of the toxicokinetics of usaramine N-oxide in different species

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Compound of Interest

Compound Name: usaramine N-oxide

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Comparative Analysis of Usaramine N-Oxide Toxicokinetics Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicokinetics of **usaramine N-oxide**, a pyrrolizidine alkaloid N-oxide, across different species. The primary focus of this document is to present available quantitative data, detail the experimental methodologies employed, and visualize key metabolic pathways and experimental workflows. Due to a scarcity of direct comparative studies on **usaramine N-oxide** in multiple species, this guide presents comprehensive data from a study in rats and supplements this with a qualitative comparison to structurally similar pyrrolizidine alkaloid N-oxides, such as retrorsine N-oxide and senecionine N-oxide, in mice.

Data Presentation: Toxicokinetic Parameters of Usaramine and Usaramine N-Oxide in Rats

A significant study has characterized the toxicokinetics of usaramine (URM) and its metabolite, **usaramine N-oxide** (UNO), in male and female Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration. The data reveals notable sex-based differences in the metabolism and disposition of these compounds.

Table 1: Toxicokinetic Parameters of Usaramine (URM) and **Usaramine N-Oxide (UNO)** in Rats after Intravenous Administration of URM (1 mg/kg)[1][2]

Parameter	Male Rats (Mean ± SD)	Female Rats (Mean ± SD)
Usaramine (URM)		
AUC _{0-t} (ng/mL·h)	363 ± 65	744 ± 122
C _{max} (ng/mL)	-	-
CL (L/h/kg)	2.77 ± 0.50	1.35 ± 0.19
Usaramine N-Oxide (UNO)		
AUC _{0-t} (ng/mL·h)	172 ± 32	30.7 ± 7.4
C _{max} (ng/mL)	-	-

Table 2: Toxicokinetic Parameters of Usaramine (URM) and **Usaramine N-Oxide (UNO)** in Rats after Oral Administration of URM (10 mg/kg)[1][2]

Parameter	Male Rats (Mean ± SD)	Female Rats (Mean ± SD)
Usaramine (URM)		
AUC _{0-t} (ng/mL·h)	1,960 ± 208	6,073 ± 488
C _{max} (ng/mL)	483 ± 75	1,063 ± 157
T _{max} (h)	0.67 ± 0.29	1.00 ± 0.00
Oral Bioavailability (F%)	54.0	81.7
Usaramine N-Oxide (UNO)		
AUC _{0-t} (ng/mL·h)	1,637 ± 246	300 ± 62
C _{max} (ng/mL)	218 ± 41	27 ± 8
T _{max} (h)	1.33 ± 0.58	2.00 ± 0.00

AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; CL: Clearance.

The data clearly indicates that male rats exhibit a higher clearance of usaramine compared to female rats, resulting in lower systemic exposure (AUC) after both IV and oral administration.[\[1\]](#) [\[2\]](#) Conversely, the formation of **usaramine N-oxide** is significantly higher in male rats, suggesting a more extensive N-oxidation metabolism.[\[1\]](#) This sex-dependent difference in metabolism also contributes to the lower oral bioavailability of usaramine in male rats.[\[1\]](#)[\[2\]](#)

Comparative Insights from Structurally Similar Pyrrolizidine Alkaloid N-Oxides

While direct toxicokinetic data for **usaramine N-oxide** in other species is not readily available, studies on retrorsine N-oxide and senecionine N-oxide in mice and rats offer valuable comparative insights.

- Metabolism: Similar to **usaramine N-oxide** in rats, other pyrrolizidine alkaloid N-oxides can be metabolically reduced back to their parent, more toxic, tertiary pyrrolizidine alkaloids. This reduction can occur in both the liver and the intestine.
- Species Differences in Metabolism: Studies on the parent pyrrolizidine alkaloid, retrorsine, have shown that rats have a four-fold higher hepatic metabolic clearance compared to mice. This suggests that species-specific differences in the activity of metabolizing enzymes, such as cytochrome P450s, can significantly impact the toxicokinetics of these compounds.
- Humanized Mouse Models: Research utilizing UDP-glucuronosyltransferase 1A4 (UGT1A4) humanized mouse models to study senecionine N-oxide revealed differences in toxicokinetics compared to wild-type mice. In the humanized mice, a novel N-glucuronidation conjugate was formed, leading to enhanced clearance and detoxification of senecionine N-oxide. This highlights the importance of specific metabolic pathways that can vary between species and influence toxicity.

Experimental Protocols

The following is a summary of the key experimental methodologies used in the toxicokinetic study of usaramine and **usaramine N-oxide** in rats.[\[1\]](#)

1. Animal Studies:

- Species: Male and female Sprague-Dawley rats.
- Administration:
 - Intravenous (IV): A single dose of 1 mg/kg usaramine was administered via the tail vein.
 - Oral (PO): A single dose of 10 mg/kg usaramine was administered by gavage.
- Sample Collection: Blood samples were collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.

2. Bioanalytical Method:

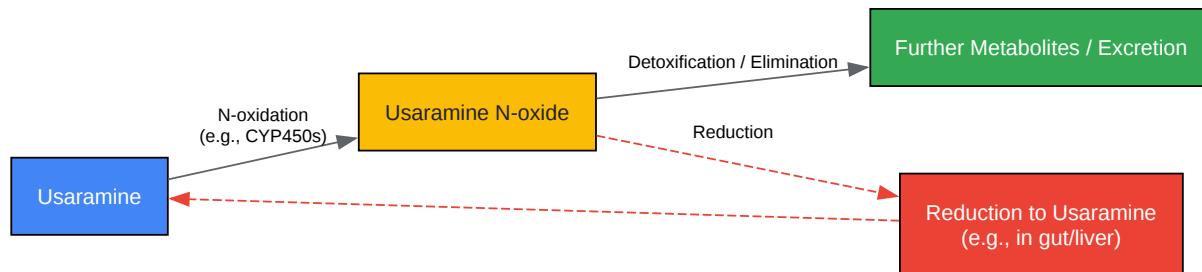
- Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the simultaneous quantification of usaramine and **usaramine N-oxide** in plasma samples.
- Sample Preparation: A protein precipitation method was employed to extract the analytes from the plasma matrix. An internal standard was used for quantification.
- Chromatography: Separation was achieved on a C18 analytical column with a gradient elution using a mobile phase consisting of acetonitrile and water with additives like formic acid and ammonium acetate.
- Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

3. Pharmacokinetic Analysis:

- Software: Non-compartmental analysis was performed using standard pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and CL.

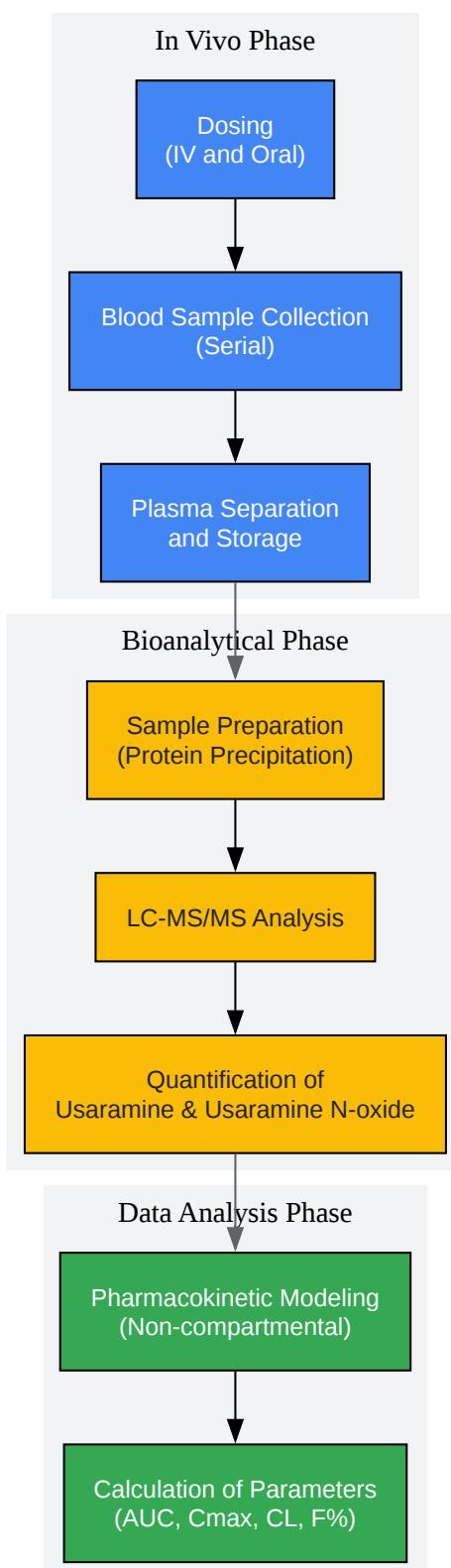
- Bioavailability: Oral bioavailability (F%) was calculated as $(\text{AUC}_{\text{oral}} / \text{AUC}_{\text{IV}}) \times (\text{Dose}_{\text{IV}} / \text{Dose}_{\text{oral}}) \times 100$.

Mandatory Visualization



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Caption: Metabolic pathway of usaramine to **usaramine N-oxide**.



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Caption: Experimental workflow for toxicokinetic studies.

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